N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide
Description
N-[(2Z)-3-(3-Chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a bicyclic sulfone-containing heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core. Key structural attributes include:
- 5,5-Dioxido groups on the tetrahydrothieno moiety, enhancing polarity and influencing solubility and metabolic stability.
- A 3-methylbutanamide group at the imine position, introducing hydrogen-bonding capacity and modulating lipophilicity.
Its synthesis likely involves cyclocondensation of thioamide precursors with chlorinated aryl aldehydes, followed by sulfonation or oxidation steps .
Properties
Molecular Formula |
C16H19ClN2O3S2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide |
InChI |
InChI=1S/C16H19ClN2O3S2/c1-10(2)6-15(20)18-16-19(12-5-3-4-11(17)7-12)13-8-24(21,22)9-14(13)23-16/h3-5,7,10,13-14H,6,8-9H2,1-2H3 |
InChI Key |
SXEDJOBHAVENOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide typically involves multiple steps The process begins with the formation of the thiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiazole and related structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential use in developing new antimicrobial agents.
- Anticancer Properties : Preliminary investigations suggest that this compound may interact with specific cellular targets involved in cancer progression, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Antimicrobial Studies
A study demonstrated that thiazole derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Anticancer Research
In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines. Research published in reputable journals highlighted its mechanism of action involving the inhibition of specific signaling pathways critical for cancer cell survival.
Anti-inflammatory Mechanisms
Research has also suggested that this compound can downregulate pro-inflammatory cytokines in cell models of inflammation. This property positions it as a candidate for further exploration in therapies aimed at chronic inflammatory diseases.
Comparative Activity Table
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate to High | |
| Anticancer | Induces Apoptosis | |
| Anti-inflammatory | Downregulates Cytokines |
Mechanism of Action
The mechanism by which N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical processes.
Comparison with Similar Compounds
Core Heterocycle Variations
- Compound 11a/b (): These thiazolo[3,2-a]pyrimidine derivatives share fused thiazole rings but lack sulfone groups. The presence of cyano groups and aromatic aldehydes (e.g., 2,4,6-trimethylbenzylidene in 11a) confers distinct electronic profiles compared to the target compound’s sulfone and 3-chlorophenyl substituents .
- Compound 9g (): A thiazolidin-4-one derivative with a 3-methoxybenzylidene group and thiocarbonyl (C=S) moiety.
Substituent Comparison
*Estimated based on molecular formula.
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: Target Compound: Expected peaks for sulfone (asymmetric SO2 stretch ~1300 cm⁻¹, symmetric ~1150 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹). 11a/b: Dominant cyano (CN) stretches at ~2219 cm⁻¹, absent in the target compound .
- NMR Trends :
- The 3-chlorophenyl group in the target compound would show deshielded aromatic protons (δ ~7.3–7.5 ppm), similar to 9g’s methoxybenzylidene protons (δ 6.93–7.66 ppm) .
- The sulfone’s electron-withdrawing effect would downfield-shift adjacent protons compared to 11a/b’s electron-donating methyl groups .
Research Findings and Implications
- Bioactivity Potential: While direct data for the target compound are unavailable, analogues like 9g exhibit hydrogen-bonding motifs (e.g., NH···S) critical for enzyme inhibition . The target’s sulfone groups may enhance binding to polar active sites.
- Stability and Solubility : The 5,5-dioxido groups in the target compound likely improve aqueous solubility compared to 11a/b’s hydrophobic trimethylbenzylidene substituents .
Data Tables
Table 1: Spectroscopic Comparison
Biological Activity
N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on available research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of a thieno[3,4-d][1,3]thiazole core. Its IUPAC name reflects its intricate arrangement of functional groups, including a chlorophenyl moiety and a methylbutanamide side chain.
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClN2O3S2 |
| Molecular Weight | 344.83 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZKYCMLQDQOHVIC-SQFISAMPSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group transformations. While specific synthetic routes for this exact compound are scarce in the literature, similar compounds have been synthesized using strategies involving thiazole and thiophene derivatives.
Antiviral Activity
Research on related compounds suggests that thiazole derivatives exhibit antiviral properties. For instance, studies have demonstrated that certain thiadiazole derivatives possess significant activity against viruses such as the Tobacco Mosaic Virus (TMV) . The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.
Antimicrobial Properties
Thiazole-based compounds have been reported to show antimicrobial activity against various pathogens. A study highlighted that derivatives with similar structural features displayed promising antibacterial and antifungal activities . This suggests potential applications in treating infections caused by resistant strains.
Anticancer Potential
Compounds with thiazole moieties have also been investigated for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors . This opens avenues for developing new anticancer agents based on this scaffold.
Case Studies
-
Antiviral Activity Against TMV : A study synthesized several thiazole derivatives and evaluated their effectiveness against TMV. Compounds showed varying degrees of inhibition, with some achieving over 50% inhibition at specific concentrations .
Compound Concentration (mg/mL) Inhibition Rate (%) 7b 0.5 42.00 7i 0.5 42.49 Ningnanmycin 0.5 54.51 - Antimicrobial Testing : Another study examined the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some compounds exhibited significant inhibitory effects comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
